molecular formula C10H13F3N2 B1406618 N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine CAS No. 1346540-92-8

N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B1406618
CAS RN: 1346540-92-8
M. Wt: 218.22 g/mol
InChI Key: VIXXIJFNQXYTKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Scientific Research Applications

Photoreactions with Aliphatic Amines

N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine is involved in photochemical reactions with various amines. Research by Gilbert and Krestonosich (1980, 1981) demonstrates that pyridine, upon irradiation with diethylamine, leads to the formation of 2- and 4-substituted pyridines. These findings provide valuable insights into the photochemical behavior of pyridines and their derivatives in the presence of aliphatic amines (Gilbert & Krestonosich, 1980), (Gilbert & Krestonosich, 1981).

Formation of Pyran Derivatives

Kudyakova et al. (2017) reported the synthesis of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate through the condensation of ethyl 4,4,4-trifluoroacetoacetate with CH(OEt)3. This research presents a mechanism for the transformation and demonstrates the synthesis of trifluoromethylated pyridine derivatives, including this compound (Kudyakova et al., 2017).

Anticancer Agent Synthesis

Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. This research highlights the potential of this compound derivatives in developing anticancer agents (Chavva et al., 2013).

Synthesis of Azapyridinomacrocycles

Siaugue et al. (2001) demonstrated the synthesis of N-functionalized 12-membered azapyridinomacrocycles. These macrocycles, involving this compound, are significant in developing various complex molecular structures (Siaugue et al., 2001).

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2/c1-3-15(4-2)9-7-5-6-8(14-9)10(11,12)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXXIJFNQXYTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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